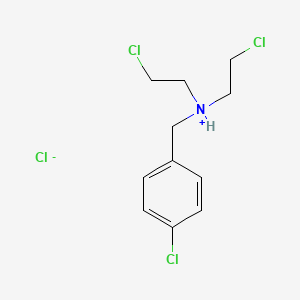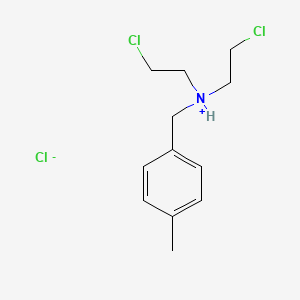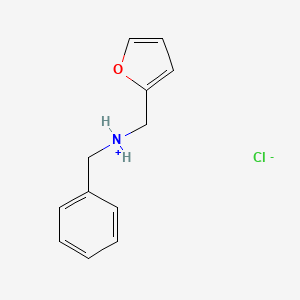
N-(Phenylmethyl)-2-furanmethanamine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives typically involves multi-step reactions starting from simple furan compounds. For instance, one paper describes the synthesis of a series of piperazine compounds starting from 2-acetylfuran, which undergoes Claisen-Schmidt condensation with various aromatic aldehydes, followed by cyclization and Mannich reaction to produce the desired products . Although the exact synthesis of N-(Phenylmethyl)-2-furanmethanamine hydrochloride is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen. The papers provided do not directly analyze the molecular structure of N-(Phenylmethyl)-2-furanmethanamine hydrochloride, but they do discuss the structural characterization of related compounds using techniques such as IR, NMR, and mass spectrometry . These techniques could be used to determine the structure of N-(Phenylmethyl)-2-furanmethanamine hydrochloride.
Chemical Reactions Analysis
Furan derivatives can undergo various chemical reactions, including cycloadditions, condensations, and substitutions. For example, one paper describes the reaction of phenylchloroketene with N,N-disubstituted aminomethylene furanones to produce chloro-substituted benzopyranones, which are then further modified . These reactions highlight the reactivity of the furan ring and its derivatives, which would be relevant for understanding the chemical behavior of N-(Phenylmethyl)-2-furanmethanamine hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can vary widely depending on their specific substituents and structure. The papers do not provide specific data on the physical and chemical properties of N-(Phenylmethyl)-2-furanmethanamine hydrochloride, but they do report on the properties of similar compounds. For example, the solubility, melting points, and stability of the compounds can be inferred from their structural analogs . Additionally, the biological activities, such as antidepressant and antianxiety effects, as well as antimicrobial and antioxidant activities, are reported for some furan derivatives , which could suggest potential applications for N-(Phenylmethyl)-2-furanmethanamine hydrochloride.
Mechanism of Action
Target of Action
N-(Phenylmethyl)-2-furanmethanamine hydrochloride, also known as phenethylamine, primarily targets the Primary amine oxidase . This enzyme plays a crucial role in the metabolism of amines in the body, including the breakdown of certain neurotransmitters .
Mode of Action
Phenethylamine interacts with its targets through a process known as oxidative deamination . This process involves the removal of an amine group from the molecule, which is then converted into ammonia . This reaction results in the formation of an imine intermediate, which is subsequently hydrolyzed to produce an aldehyde or ketone .
Biochemical Pathways
The primary biochemical pathway affected by phenethylamine is the amine metabolism pathway . This pathway is responsible for the breakdown of amines, including neurotransmitters such as dopamine and serotonin . The downstream effects of this pathway can influence various physiological processes, including mood regulation and neural signaling .
Pharmacokinetics
The pharmacokinetics of phenethylamine involve its absorption, distribution, metabolism, and excretion (ADME). Phenethylamine is readily absorbed from the gastrointestinal tract after oral consumption . It reaches peak concentration within a few hours and attains steady state within 2-3 days . The mean half-life is approximately 14.2 hours . The compound is metabolized primarily through oxidative deamination, and the metabolites are excreted in the urine .
Result of Action
The molecular and cellular effects of phenethylamine’s action primarily involve the modulation of neurotransmitter levels in the brain. By targeting the primary amine oxidase, phenethylamine can potentially influence the breakdown of certain neurotransmitters, thereby affecting neural signaling and various physiological processes .
Action Environment
The action, efficacy, and stability of phenethylamine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of phenethylamine, thereby influencing its absorption and distribution . Additionally, factors such as temperature and the presence of other substances can affect the rate of enzymatic reactions involved in the metabolism of phenethylamine .
Safety and Hazards
properties
IUPAC Name |
benzyl(furan-2-ylmethyl)azanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-8,13H,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UALMNGOHJCUQGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[NH2+]CC2=CC=CO2.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Phenylmethyl)-2-furanmethanamine hydrochloride | |
CAS RN |
42882-55-3 | |
| Record name | 2-Furanmethanamine, N-(phenylmethyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042882553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




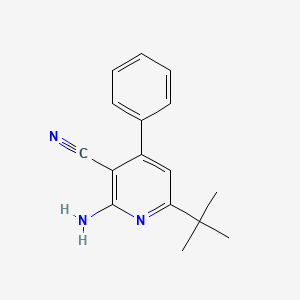




![2-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B3032673.png)
![6H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B3032674.png)

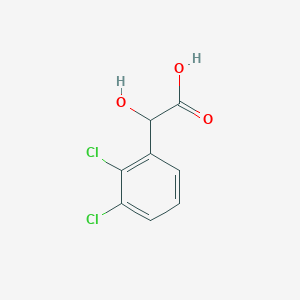
![1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol](/img/structure/B3032680.png)

